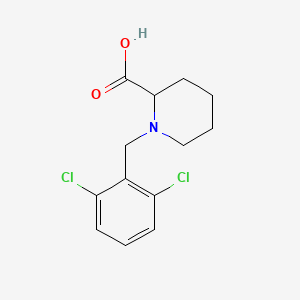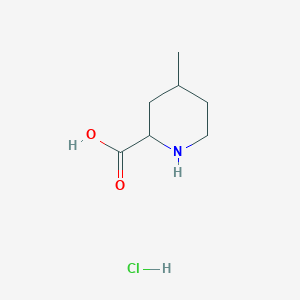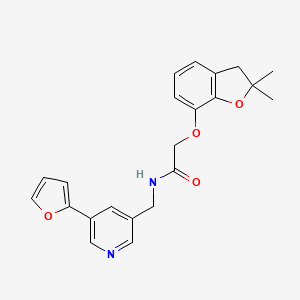![molecular formula C16H18N6O2 B2832289 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide CAS No. 893932-78-0](/img/structure/B2832289.png)
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MP-10 and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Potential Antiasthma Agents
Research has identified triazolopyrimidine derivatives as mediator release inhibitors, suggesting potential applications in antiasthma therapy. These compounds were synthesized through a series of chemical reactions and evaluated for their activity, with several showing promising results for further pharmacological and toxicological study J. Medwid et al., 1990.
Angiotensin II Receptor Antagonists
A novel series of pyrimidinone derivatives demonstrated affinity for the AT1 receptor, indicating potential as orally active, AT1 selective angiotensin II receptor antagonists. These compounds could be beneficial in treating hypertension, with one particularly potent compound, LR-B/081, showing marked antihypertensive activity in animal models A. Salimbeni et al., 1995.
Adenosine Deaminase Inhibitors
Pyrazolopyrimidinone derivatives have been synthesized and tested for their ability to inhibit adenosine deaminase (ADA), with some derivatives showing excellent inhibitory activity. This suggests potential applications in treating conditions related to ADA dysfunction, such as inflammation or immune system disorders C. La Motta et al., 2009.
Antimicrobial Activity
Studies on pyrazolopyrimidine derivatives have explored their antimicrobial activities, with some compounds showing moderate to outstanding activity against various bacterial and fungal strains. This indicates potential uses in developing new antimicrobial agents A. M. El-sayed et al., 2017.
Histamine H3 Receptor Inverse Agonists
Quinazolinone derivatives have been synthesized as nonimidazole H3 receptor inverse agonists, showing potent H3 inverse agonist activity. These compounds have satisfactory pharmacokinetic profiles and brain penetrability, suggesting potential for treating central nervous system disorders T. Nagase et al., 2008.
properties
IUPAC Name |
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-7-17-13(23)9-21-10-18-15-14(16(21)24)19-20-22(15)12-6-4-5-11(2)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAYRNRGJJPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)




![tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2832216.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)



![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
![3-amino-N-(2,3-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)
![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)